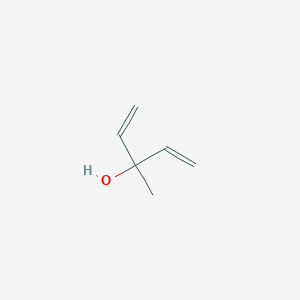

3-Methylpenta-1,4-diene-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918-86-5 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

3-methylpenta-1,4-dien-3-ol |

InChI |

InChI=1S/C6H10O/c1-4-6(3,7)5-2/h4-5,7H,1-2H2,3H3 |

InChI Key |

LNSCVZRMAHCQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)(C=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpenta 1,4 Diene 3 Ol

Historical and Classical Approaches to 3-Methylpenta-1,4-diene-3-ol Synthesis

Classical syntheses of tertiary alcohols, including this compound, predominantly rely on the robust and versatile Grignard reaction.

The most direct and historically significant method for constructing this compound involves the use of a vinyl Grignard reagent, such as vinylmagnesium bromide. This powerful nucleophile can be reacted with specific carbonyl compounds to generate the desired tertiary alcohol framework. Two primary pathways are recognized:

Addition to a Ketone: The reaction of a vinyl Grignard reagent with methyl vinyl ketone provides a straightforward route to the target molecule. In this process, the nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.

Addition to an Ester: An alternative classical route involves the reaction of an ester, such as methyl acetate (B1210297), with at least two equivalents of a vinyl Grignard reagent. mdpi.comsocratic.org The first equivalent adds to the carbonyl group to form a ketone intermediate (methyl vinyl ketone), which is not isolated. A second equivalent of the Grignard reagent immediately reacts with this intermediate ketone to form the tertiary alkoxide, which is then protonated. socratic.org

A significant methodological consideration in these early routes is the highly reactive and basic nature of the Grignard reagent. This necessitates the use of anhydrous (dry) solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the reagent from being quenched by acidic protons from water or other protic sources. mdpi.com Furthermore, the formation of by-products from side reactions, such as enolization of the ketone or reduction of the carbonyl group, were common challenges. mdpi.comdoubtnut.com

Efforts to optimize these classical syntheses focused on improving chemical yield and, where applicable, controlling stereoselectivity by carefully manipulating reaction parameters. Key strategies included:

Solvent Choice: The selection of the ethereal solvent (e.g., THF vs. diethyl ether) can influence the solubility and reactivity of the Grignard reagent, thereby affecting reaction rates and yields. mdpi.com

Temperature Control: Grignard reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the initial exothermic reaction and minimize the formation of side products. mdpi.com

Stoichiometry: Precise control over the molar ratios of reactants is crucial, especially in the reaction with esters, where at least two equivalents of the Grignard reagent are required to ensure complete conversion to the tertiary alcohol.

Reagent Purity: The purity of the magnesium and the alkyl halide used to form the Grignard reagent is paramount for achieving high yields.

These optimization techniques were aimed at maximizing the desired nucleophilic addition while suppressing unwanted side reactions, which was a primary concern before the advent of more selective modern reagents.

Table 1: Optimization Parameters for Classical Grignard Synthesis

| Parameter | Consideration | Impact on Reaction |

|---|---|---|

| Solvent | THF, Diethyl Ether | Influences reagent solubility and reactivity. |

| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side products. |

| Stoichiometry | 2.1 equivalents of Grignard for esters | Ensures complete reaction to the tertiary alcohol. |

| Workup | Saturated aq. NH₄Cl | Neutralizes the reaction and protonates the alkoxide. mdpi.com |

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated tools for the synthesis of molecules like this compound, emphasizing efficiency, selectivity, and sustainability.

The development of advanced catalytic systems has provided new pathways for synthesizing and transforming dienol structures. Transition metal catalysts, in particular, have enabled reactions that were previously difficult or impossible.

Palladium-Catalyzed Cross-Coupling: Stille coupling reactions, which use a palladium catalyst like Pd(PPh₃)₄, can form complex dienol structures by coupling organostannanes with appropriate substrates. nih.gov This method allows for the construction of the carbon skeleton under relatively mild conditions.

Ruthenium-Catalyzed Isomerization: Ruthenium complexes have been investigated for the catalytic isomerization of related dienols, offering a method to transform the double bond positions selectively. google.com

Molybdenum and Rhenium Catalysis: For related acetylenic alcohols, Mo(VI) and perrhenate (B82622) catalysts have been used to facilitate rearrangements to α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. mdpi.com These catalysts can operate under mild conditions, making them suitable for sensitive substrates. mdpi.com

A major focus of modern synthesis is the control of stereochemistry. For divinyl carbinols and their derivatives, several enantioselective strategies have been developed.

Asymmetric Desymmetrization: A laboratory method has been developed that employs the desymmetrization of a related meso-diol through asymmetric chlorination. This approach uses a chiral magnesium catalyst derived from (R,R)-Diisopropyl tartrate (DIPT) to achieve a high enantiomeric excess of the product. This strategy is a powerful way to generate chirality from an achiral starting material.

Table 2: Conditions for Asymmetric Chlorination

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | (R,R)-DIPT/ButylMgCl | |

| Solvent | EtCN (Ethyl cyanide) | |

| Reaction Time | 6 hours |

| Enantiomeric Excess | 90–92% | |

Chiral Auxiliaries in Diels-Alder Reactions: An enantioselective synthesis of a bicyclic lactone, a derivative product, was achieved starting from 3-methylpenta-1,4-diene. researchgate.netcolab.ws This route involves an intermolecular Diels-Alder reaction with a chiral thioester dienophile, demonstrating how chirality can be introduced and transferred through cycloaddition reactions. researchgate.netcolab.ws

Directed Epoxidation: In the synthesis of complex natural products containing dienol subunits, vanadium catalysts such as VO(acac)₂ have been used for the diastereoselective epoxidation of allylic alcohols. nih.gov The existing hydroxyl group directs the catalyst to one face of the double bond, allowing for high stereocontrol.

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing this compound and its derivatives, these principles are applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Some modern methods are noted for their high atom economy, avoiding the use of stoichiometric reagents that become waste.

Catalyst Reusability: The use of ionic liquids, such as 1-methylpyrrolidinium hydrogen sulfate (B86663) ([HNMP]HSO₄), as catalysts for rearrangements offers a greener alternative to traditional strong acids like sulfuric acid. These ionic liquids can often be recovered and reused, reducing waste.

Avoidance of Hazardous Reagents: There is a growing emphasis on developing transition-metal-free cross-coupling reactions to reduce reliance on potentially toxic or scarce metals. mdpi.com

Use of Safer Solvents: Whenever possible, reactions are being designed to use less hazardous solvents. The use of water as a co-solvent in certain oxidation steps represents a move in this direction. nih.gov

Derivatization and Scaffold Synthesis Utilizing this compound as a Key Precursor

The bifunctional nature of this compound, possessing both a tertiary hydroxyl group and two vinyl moieties, makes it a versatile precursor for the synthesis of more complex molecular scaffolds. The reactivity of both the alcohol and the double bonds can be exploited to generate a variety of derivatives.

Derivatization of the Hydroxyl and Vinyl Groups

The hydroxyl group can undergo typical alcohol reactions such as etherification and esterification. The vinyl groups are susceptible to a range of transformations including epoxidation, cyclopropanation, and various palladium-catalyzed cross-coupling reactions.

One notable derivatization is the asymmetric epoxidation of the divinyl carbinol system. This process can proceed with high enantioselectivity, providing chiral building blocks for natural product synthesis. lookchem.comresearchgate.net Another approach is the intramolecular allylic substitution of the tertiary alcohol, which can be catalyzed by Brønsted acids to form vinyl-substituted cyclic ethers. thieme-connect.com

Table 2: Representative Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral epoxy alcohol |

| Cyclopropanation | Mn catalyst, sulfone, base | Cyclopropylmethanol derivative |

| Intramolecular Allylic Substitution | Brønsted acid (e.g., TsOH) | Vinyl-substituted cyclic ether |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Fluoroalkene via C-C cleavage rsc.org |

| Palladium-catalyzed Skeletal Rearrangement | Pd catalyst, Aryl halide | Tri- or tetrasubstituted olefin nih.govacs.orgnih.gov |

Scaffold Synthesis

The divinylcarbinol core of this compound can be utilized in palladium-catalyzed reactions that lead to significant skeletal rearrangements, effectively transforming it into a different molecular scaffold. nih.gov For instance, an anomalous Heck reaction can occur where the divinyl carbinol reacts with aryl or vinyl halides to produce stereochemically defined tri- and tetrasubstituted olefins. nih.govacs.orgnih.gov This type of transformation is valuable for constructing complex carbon skeletons that are otherwise difficult to access.

The free hydroxyl group is often crucial for the success of these rearrangements, highlighting the importance of the specific structure of this compound as a precursor. nih.gov These rearranged products can serve as advanced intermediates in the synthesis of larger, more complex target molecules.

Reactivity and Mechanistic Investigations of 3 Methylpenta 1,4 Diene 3 Ol

Fundamental Reaction Pathways and Dienyl Alcohol Reactivity

The fundamental reactivity of 3-methylpenta-1,4-diene-3-ol is dictated by the presence of the tertiary alcohol and the two double bonds. The hydroxyl group can act as a leaving group upon protonation, leading to the formation of a stabilized pentadienyl cation. The double bonds, in turn, are susceptible to attack by electrophiles and can participate in concerted pericyclic reactions.

Tertiary propargyl alcohols are known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds, a transformation known as the Meyer-Schuster rearrangement. wikipedia.orgnrochemistry.com By analogy, this compound, a dienyl alcohol, is expected to undergo a similar acid-catalyzed rearrangement. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation. This cation is also a pentadienyl cation, which is stabilized by resonance. A subsequent 1,3-hydride shift and tautomerization would be expected to yield 3-methylpenta-1,4-dien-2-one.

Studies on the related compound, 3-methyl-1,4-pentadiyne-3-ol, have shown that it rearranges to E/Z-3-methylpenta-2-en-4-ynal in the presence of molybdenum(VI) or perrhenate (B82622) catalysts. wikipedia.org This suggests that dienyl alcohols like this compound could also rearrange to form unsaturated aldehydes or ketones under appropriate catalytic conditions. The mechanism likely involves the formation of a resonance-stabilized carbocation intermediate. wikipedia.org

Table 1: Plausible Products of Intramolecular Rearrangement of this compound

| Starting Material | Catalyst/Conditions | Plausible Product(s) | Reaction Type |

| This compound | Acid (e.g., H₂SO₄) | 3-Methylpenta-1,4-dien-2-one | Dienol Rearrangement |

| This compound | Metal Catalyst (e.g., Mo(VI)) | 3-Methylpenta-1,3-dien-2-one | Isomerization/Rearrangement |

The conjugated diene system of this compound is susceptible to intermolecular addition reactions. Electrophilic additions, such as hydrohalogenation, are expected to proceed through the formation of a resonance-stabilized allylic carbocation. The regioselectivity of the addition would be governed by the stability of this intermediate. Due to the methyl group at the 3-position, the formation of a tertiary allylic cation would be favored, leading to addition at the C1 and C4 positions (1,4-addition) or at the C1 and C2 positions (1,2-addition). The ratio of these products would be dependent on kinetic versus thermodynamic control.

Catalytic hydrogenation of this compound is expected to reduce the double bonds. Depending on the catalyst and reaction conditions, partial hydrogenation could yield 3-methyl-1-penten-3-ol (B1196925) or 3-methyl-4-penten-3-ol, while complete hydrogenation would result in 3-methyl-3-pentanol.

Cycloaddition Chemistry of this compound

The conjugated diene moiety of this compound makes it a suitable substrate for cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In the case of this compound, the diene is unsymmetrical, which has implications for the regioselectivity of the reaction when an unsymmetrical dienophile is used. The methyl group at the 3-position is an electron-donating group, which can influence the electron density of the diene system. According to frontier molecular orbital theory, the regioselectivity of the Diels-Alder reaction is governed by the interaction of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.orgchemistrysteps.com For a diene with an electron-donating group at the 3-position, the major regioisomer is typically the "para" product. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is also well-defined. The reaction is stereospecific with respect to the dienophile, meaning that the stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com Furthermore, the "endo rule" generally applies, predicting that the substituents on the dienophile will preferentially occupy the endo position in the bicyclic product due to secondary orbital interactions. wikipedia.org The presence of the chiral center at C3 in this compound could also induce facial selectivity in the Diels-Alder reaction, leading to the preferential formation of one diastereomer. acs.orgacs.org

Table 2: Predicted Products of Diels-Alder Reactions of this compound

| Dienophile | Predicted Major Regioisomer | Predicted Major Stereoisomer |

| Maleic Anhydride (B1165640) | N/A (symmetrical dienophile) | endo adduct |

| Methyl Acrylate | "para" adduct | endo adduct |

Divinyl ketones and their alcohol precursors, such as 1,4-pentadien-3-ols, are known to undergo a powerful intramolecular cyclization reaction known as the Nazarov cyclization. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by Lewis acids or Brønsted acids and proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. wikipedia.orgorganic-chemistry.orglongdom.orgillinois.eduyoutube.com

For this compound, treatment with a Lewis acid would generate the corresponding pentadienyl cation. This cation would then undergo a conrotatory electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton leads to the formation of a cyclopentenone. The regioselectivity of the proton elimination can be influenced by the substitution pattern on the dienyl system. organic-chemistry.org The stereochemistry of the newly formed stereocenters in the cyclopentenone product is a result of the conrotatory nature of the electrocyclization. longdom.org

Oxidative Transformations and Radical Reaction Pathways

The double bonds in this compound are susceptible to various oxidative transformations. Epoxidation, for instance with a peracid like m-CPBA, would be expected to occur at one or both of the double bonds. The regioselectivity of epoxidation can be influenced by the electronic nature of the double bonds. ucalgary.ca Dihydroxylation, using reagents such as osmium tetroxide or cold, dilute potassium permanganate, would lead to the formation of diols with syn-stereochemistry. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

Radical reactions of this compound can also be envisioned. For instance, radical-initiated polymerization, potentially using an initiator like AIBN, could lead to the formation of polymers with the dienyl alcohol moiety incorporated into the polymer backbone. ed.ac.uknih.gov The presence of two double bonds could also lead to cross-linking.

Interactions of this compound with Reactive Oxygen and Nitrogen Species

The reactivity of this compound in the atmosphere is primarily dictated by its reactions with key radical species. Due to the presence of two carbon-carbon double bonds and a tertiary alcohol group, the molecule is susceptible to rapid degradation by reactive oxygen species (ROS) and reactive nitrogen species (RNS). The principal atmospheric oxidants are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃).

The reaction with the hydroxyl radical, which dominates during the daytime, likely proceeds via electrophilic addition to the double bonds. This addition forms a transient hydroxyalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to yield a peroxy radical (RO₂). The tertiary alcohol group influences the stability of these intermediates.

During the nighttime, reactions with the nitrate radical can become a significant loss pathway for unsaturated volatile organic compounds (VOCs). Similar to the •OH radical, the NO₃• radical is expected to add across the double bonds.

Ozonolysis, the reaction with ozone, is another important atmospheric sink. This reaction proceeds through the formation of a primary ozonide (Molozonide), which quickly rearranges to a more stable Criegee intermediate. The subsequent decomposition of this intermediate leads to a variety of smaller, oxygenated products.

While specific kinetic data for this compound is scarce, rate constants can be estimated based on structurally similar compounds, such as isoprene (B109036) and other unsaturated alcohols. The presence of two vinyl groups suggests a high reactivity and consequently a short atmospheric lifetime.

| Reactant Species | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Atmospheric Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Hydroxyl Radical (•OH) | ~1.5 x 10⁻¹⁰ | 2 x 10⁶ | ~1.8 hours |

| Ozone (O₃) | ~2.0 x 10⁻¹⁷ | 7 x 10¹¹ | ~19.8 hours |

| Nitrate Radical (NO₃•) | ~1.0 x 10⁻¹² | 5 x 10⁸ | ~33 minutes |

Investigation into the Formation of Isoprene Derivatives and Related Biomolecules

This compound is understood not as a precursor to isoprene, but rather as a potential higher-generation oxidation product derived from isoprene itself. mdpi.com Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane hydrocarbon emitted into the atmosphere from biogenic sources. copernicus.org Its complex atmospheric oxidation cascade is a major area of research.

The formation of this compound could potentially occur through a multi-step oxidation pathway of isoprene. For instance, the initial oxidation of isoprene by •OH leads to the formation of various peroxy radicals. Subsequent reactions of these radicals can lead to the formation of isoprene epoxydiols (IEPOX). mdpi.com Further atmospheric processing of these or other oxygenated intermediates, potentially involving hydration and rearrangement reactions on aerosol surfaces, could conceivably lead to the formation of the this compound structure. However, this specific pathway remains a subject for further investigation.

The significance of this compound lies in its identity as a marker for specific, complex atmospheric processing pathways of major biogenic VOCs. Its detection in atmospheric samples would provide valuable insight into the intricate web of reactions that transform biogenic emissions.

Atmospheric and Environmental Implications of Radical Chemistry involving this compound

The radical-initiated chemistry of this compound has direct environmental consequences. As a highly reactive VOC, its degradation contributes to both the formation of tropospheric ozone and secondary organic aerosols (SOA). copernicus.org

The oxidation of this compound in the presence of nitrogen oxides (NOx) will generate peroxy radicals that can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is a key step in the photochemical production of ground-level ozone, a major air pollutant.

Furthermore, the oxidation products of this compound are expected to be highly functionalized and have lower volatility than the parent compound. These products can partition from the gas phase to the particle phase, contributing to the formation and growth of SOA. SOA particles have significant impacts on both human health and the Earth's climate by scattering and absorbing solar radiation and acting as cloud condensation nuclei. The tertiary alcohol structure may lead to the formation of semi-volatile products that play a key role in the initial stages of new particle formation. copernicus.org

Other Significant Chemical Transformations and Derivatives

Functional Group Interconversions and Chemoselective Modifications

The bifunctional nature of this compound, containing both alkene and tertiary alcohol moieties, allows for a range of chemoselective modifications.

Reactions at the Double Bonds: The vinyl groups are susceptible to a variety of addition reactions. Catalytic hydrogenation can be employed to selectively or fully reduce the double bonds, yielding 3-methyl-1-penten-3-ol, 3-methyl-4-penten-3-ol, or fully saturated 3-methyl-3-pentanol. Electrophilic additions, such as hydrohalogenation or hydration, would likely follow Markovnikov's rule, though the tertiary alcohol could promote rearrangements. Epoxidation of the double bonds with peroxy acids would yield mono- or di-epoxides, which are valuable synthetic intermediates.

Reactions at the Hydroxyl Group: The tertiary hydroxyl group can undergo nucleophilic substitution under acidic conditions, although this often leads to elimination or rearrangement products. It can be converted to an ether via Williamson ether synthesis (after deprotonation) or to an ester through reaction with an acyl chloride or anhydride in the presence of a base. Due to steric hindrance, these reactions may require more forcing conditions compared to primary or secondary alcohols.

Rearrangements: As a tertiary allylic alcohol, the compound is prone to acid-catalyzed rearrangements. For example, the related compound 3-methyl-1,4-pentadiyne-3-ol is known to rearrange to form an enal under catalytic conditions, suggesting that this compound could undergo similar transformations. mdpi.com

Catalytic Reactions and their Mechanistic Elucidation

Catalysis offers powerful tools for the selective transformation of this compound and related structures. A key example is the asymmetric modification of the parent compound, 1,4-pentadien-3-ol (B123337).

Research has demonstrated the rhodium-catalyzed hydrogenative desymmetrization of 1,4-pentadien-3-ol. researchgate.net In this process, a chiral rhodium catalyst selectively hydrogenates one of the two prochiral vinyl groups, leading to the formation of an enantioenriched product, 1-penten-3-ol. This type of reaction is highly valuable in asymmetric synthesis. It is mechanistically understood to proceed through the formation of chiral rhodium-hydride complexes that coordinate to the diene, with the chiral ligand controlling the facial selectivity of the hydride transfer to one of the double bonds. Given the structural similarity, this compound would be an excellent candidate for similar catalytic asymmetric reductions.

Furthermore, molybdenum and rhenium complexes have been shown to catalyze the rearrangement of the analogous alkyne, 3-methyl-1,4-pentadiyne-3-ol, into 3-methylpenta-2-en-4-ynal. mdpi.com This indicates the potential for transition metal catalysts to facilitate complex skeletal rearrangements of this compound, potentially leading to valuable carbonyl compounds.

| Substrate | Reaction Type | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1,4-Pentadien-3-ol | Hydrogenative Desymmetrization | [Rh(nbd)₂]BF₄ / Chiral Phosphite Ligand | (R)- or (S)-1-Penten-3-ol | researchgate.net |

| 3-Methyl-1,4-pentadiyne-3-ol | Rearrangement | MoO₂(acac)₂ / DMSO | E/Z-3-Methylpenta-2-en-4-ynal | mdpi.com |

| (E)-5-bromo-3-methylpenta-1,3-diene | Stille Cross-Coupling | CuI / Cs₂CO₃ | Coupled diene product | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 3-Methylpenta-1,4-diene-3-ol is not widely published in readily accessible literature, a theoretical analysis of its expected ¹H and ¹³C NMR spectra can be predictive of its key structural features.

Based on the structure of this compound, the following proton and carbon environments would be expected:

¹H NMR: The proton spectrum would be expected to show distinct signals for the vinyl protons (=CH₂ and =CH-), the methyl protons (-CH₃), and the hydroxyl proton (-OH). The vinyl protons would likely appear as complex multiplets in the downfield region of the spectrum due to spin-spin coupling. The methyl protons would be expected to appear as a singlet in the upfield region. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum would show signals corresponding to the five distinct carbon environments: the two alkene carbons (C1 and C2, and C4 and C5), the quaternary carbon bonded to the hydroxyl group (C3), and the methyl carbon. The chemical shifts of these carbons would provide crucial information about their electronic environment.

A comprehensive 2D NMR analysis, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A vapor phase IR spectrum for this compound is noted in spectral databases. nih.gov

The key functional groups in this compound are the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). The expected characteristic IR absorption bands are:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (alkene) | 3010-3100 | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| C=C (alkene) | 1640-1680 | Stretching |

| C-O (alcohol) | 1050-1260 | Stretching |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be a strong indicator of the hydroxyl group. The absorptions in the 3010-3100 cm⁻¹ and 1640-1680 cm⁻¹ regions would confirm the presence of the alkene moieties.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the NIST (National Institute of Standards and Technology) database. nist.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (98.14 g/mol ). However, tertiary alcohols often exhibit a weak or absent molecular ion peak due to facile fragmentation.

The fragmentation pattern provides valuable structural clues. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (H₂O), which is a characteristic fragmentation for alcohols.

According to the available data, the most abundant fragment ions (m/z) are observed at 43, 83, and 55. nih.gov The peak at m/z 43 is likely due to an acetyl cation ([CH₃CO]⁺) or an isopropyl cation ([(CH₃)₂CH]⁺), formed through rearrangement and fragmentation. The peak at m/z 83 could correspond to the loss of a methyl group ([M-CH₃]⁺), and the peak at m/z 55 could result from further fragmentation of the carbon skeleton.

| m/z Value | Possible Fragment |

| 98 | [C₆H₁₀O]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Integration of Other Spectroscopic Methods for Comprehensive Structural Characterization

While NMR, IR, and MS are the primary tools for the structural elucidation of this compound, other spectroscopic methods can provide complementary information. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy could be used to investigate the electronic transitions within the molecule, particularly those associated with the carbon-carbon double bonds. The presence of conjugated diene systems in related structures can be readily identified by their characteristic UV absorption maxima. A comprehensive analysis integrating data from all these techniques would provide the most robust and unambiguous structural confirmation of this compound.

Computational Chemistry and Theoretical Studies of 3 Methylpenta 1,4 Diene 3 Ol

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems and has been widely applied to elucidate reaction mechanisms in organic chemistry. For instance, DFT calculations have been instrumental in understanding the mechanism and selectivity of reactions involving similar structural motifs, such as the Cu(I)-catalyzed addition of 1,4-pentadiene to acetophenone for the synthesis of chiral tertiary alcohols. This highlights the potential of DFT to unravel the intricacies of reactions involving diene systems.

However, a specific application of DFT calculations to elucidate the reaction mechanisms of 3-methylpenta-1,4-diene-3-ol, such as its potential rearrangements or participation in cycloaddition reactions, has not been detailed in the available research. Theoretical studies on the thermal rearrangement of related compounds, like 3-trimethylsilyl-1-pyrazoline, have utilized DFT to explore concerted versus stepwise mechanisms, demonstrating the utility of this approach. nih.gov A similar targeted study on this compound would be necessary to provide concrete data on its reaction pathways.

Quantum Chemical Approaches to Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the electronic structure and reactivity of molecules. These approaches can provide insights into orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for understanding a molecule's behavior in chemical reactions. While general principles of quantum chemistry can be applied to this compound, specific published research detailing such an analysis is not available.

Studies on other organic molecules demonstrate how quantum chemical calculations can be used to determine properties like ionization potential, electron affinity, and chemical hardness, which are key descriptors of reactivity. For example, research on novel 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes has employed DFT calculations to compare computational results with experimental data. researchgate.net A dedicated quantum chemical study on this compound would be required to generate specific data regarding its electronic properties and reactivity indices.

Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules. These techniques can identify stable conformers, calculate the energy barriers between them, and simulate the dynamic behavior of the molecule over time.

While the principles of conformational analysis are well-established and could be applied to this compound, specific studies employing these methods for this compound are not found in the surveyed literature. Research on other diene-containing molecules, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, has utilized a combination of NMR spectroscopy and quantum chemical calculations to investigate their conformational features. mdpi.com Similarly, MD simulations have been used to gain insight into the conformational changes of complex biological molecules. nih.govresearchgate.net A similar computational investigation would be needed to map the conformational possibilities of this compound.

Computational Prediction of Spectroscopic Properties and Reaction Selectivity

Computational methods can be employed to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

While experimental spectral data for this compound, including mass spectra and gas chromatography data, are available from resources like the NIST WebBook, detailed computational predictions and their comparison with experimental values are not present in the accessible literature. The synthesis and rearrangement of the related compound 3-methyl-1,4-pentadiyne-3-ol have been reported, and its by-products were characterized spectroscopically, but this work does not include computational predictions for this compound. mdpi.com

Research Applications and Broader Scientific Relevance of 3 Methylpenta 1,4 Diene 3 Ol

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 3-methylpenta-1,4-diene-3-ol provides multiple sites for chemical modification, rendering it a useful intermediate in the synthesis of more complex molecules.

Intermediate in the Total Synthesis of Natural Products

While direct application of this compound in the total synthesis of natural products is not extensively documented in readily available literature, a structurally related derivative, 1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1,4-pentadien-3-ol, serves as a crucial intermediate in the synthesis of canthaxanthin. google.com Canthaxanthin is a naturally occurring carotenoid pigment found in various organisms. The synthesis of this complex molecule highlights the utility of the pentadien-3-ol framework in constructing larger, biologically significant compounds. google.com

Precursor in Academic Research on Polymer Chemistry

Currently, there is limited specific information available in the public domain detailing the use of this compound as a monomer or precursor in polymer chemistry research.

Utility in the Synthesis of Pharmaceutical Precursors

The broader class of penta-1,4-dien-3-one derivatives, which could potentially be synthesized from this compound through oxidation, has been investigated for its potential in medicinal chemistry. These related compounds have shown promise for their antitumoral and antiparasitic properties, suggesting that the core structure is of interest in the development of new therapeutic agents. google.com However, direct evidence of this compound's use as a pharmaceutical precursor is not prominently featured in available research.

Application in the Development of Agrochemical Intermediates

Similar to its application in pharmaceuticals, the direct use of this compound in the synthesis of agrochemical intermediates is not well-documented. However, related penta-1,4-diene-3-one oxime ether derivatives have been synthesized and evaluated for their antiviral activities against plant pathogens like the tobacco mosaic virus (TMV). nih.gov This indicates the potential of the carbon skeleton of this compound as a scaffold for developing new agrochemicals.

Biological and Environmental Research Implications

The environmental fate and biological interactions of this compound are areas of ongoing scientific inquiry.

Involvement in Microbial Biodegradation Pathways of Organic Pollutants

There is currently a lack of specific research detailing the microbial biodegradation pathways of this compound.

Investigation in Plant Metabolite Studies and Stress Response Mechanisms

While direct research on this compound as a plant metabolite is not extensively documented, its structural class, tertiary terpene alcohols, is of significant interest in the study of plant stress responses. Plants produce a vast array of volatile organic compounds (VOCs) in response to both biotic and abiotic stressors, such as herbivory, pathogen attack, temperature fluctuations, and drought. nih.govuab.cat These VOCs play crucial roles in plant defense, communication, and adaptation. mdpi.comnih.gov

Terpenoids, including terpene alcohols, are a major class of plant-emitted VOCs. Their production and emission rates are often altered under stress conditions. For instance, studies on various plant species have shown that the emission of certain terpene alcohols increases significantly upon mechanical damage or insect attack. While specific data for this compound is not available, the table below presents findings on the emission of other structurally related terpene alcohols from plants under stress, suggesting a potential analogous role for this compound.

Table 1: Examples of Stress-Induced Emission of Terpene Alcohols from Plants

| Plant Species | Stressor | Emitted Terpene Alcohol(s) | Observed Effect |

|---|---|---|---|

| Nicotiana attenuata (Coyote Tobacco) | Herbivory (Manduca sexta) | Linalool | Attraction of predators of the herbivore |

| Zea mays (Maize) | Herbivory (Spodoptera littoralis) | (E)-Nerolidol | Attraction of parasitic wasps |

| Arabidopsis thaliana | Mechanical Wounding | Linalool, Terpinen-4-ol | Induction of defense gene expression |

| Pinus sylvestris (Scots Pine) | Fungal Pathogen (Heterobasidion annosum) | α-Terpineol | Antifungal activity |

The investigation of compounds like this compound in plant metabolomics could provide further insights into the complex chemical signaling pathways that plants utilize to respond to their environment. Future research in this area might involve screening for the presence of this compound in plant emissions under various stress conditions using techniques like gas chromatography-mass spectrometry (GC-MS).

Contributions to Environmental Chemistry Research on Atmospheric Processes

The atmospheric fate of volatile organic compounds (VOCs), including terpene alcohols, is a critical area of environmental chemistry research. Once emitted into the atmosphere, these compounds can participate in a series of chemical reactions that influence air quality and climate. The primary degradation pathway for most VOCs in the troposphere is reaction with the hydroxyl radical (•OH), a highly reactive oxidant. scielo.brresearchgate.netscienceopen.comscielo.br

While the specific reaction rate constant for this compound with •OH has not been experimentally determined, it is possible to estimate its atmospheric lifetime based on data for structurally similar compounds. The presence of two double bonds and a tertiary alcohol group suggests that this compound would be highly reactive towards •OH radicals. The table below lists the •OH radical reaction rate constants and estimated atmospheric lifetimes for several terpene alcohols.

Table 2: Gas-Phase Reaction Rate Constants with •OH and Estimated Atmospheric Lifetimes for Selected Terpene Alcohols

| Compound | Chemical Formula | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime¹ |

|---|---|---|---|

| Linalool | C₁₀H₁₈O | 1.6 x 10⁻¹⁰ | ~1.7 hours |

| α-Terpineol | C₁₀H₁₈O | 1.9 x 10⁻¹⁰ | ~1.4 hours |

| Nerol | C₁₀H₁₈O | 1.6 x 10⁻¹⁰ mdpi.com | ~1.7 hours |

| tert-Butanol | C₄H₁₀O | 4.1 x 10⁻¹³ | ~6.7 days |

¹Calculated assuming a global average •OH concentration of 1 x 10⁶ molecules cm⁻³.

The high reactivity of these unsaturated alcohols indicates that they are rapidly removed from the atmosphere, contributing to the formation of secondary organic aerosols (SOAs) and ground-level ozone. Research into the atmospheric chemistry of compounds like this compound is important for developing accurate atmospheric models and understanding the impact of biogenic VOC emissions on the environment.

Research in Novel Materials and Catalysis

Exploration as a Monomer for Specialty Polymer Development

The bifunctional nature of this compound, possessing two vinyl groups, suggests its potential as a monomer for the synthesis of specialty polymers. The divinyl functionality allows for cross-linking, which can lead to the formation of polymer networks with unique properties. While there is no specific research on the polymerization of this compound, studies on analogous divinyl carbinol derivatives provide insights into its potential applications in polymer chemistry.

For example, research on the polymerization of divinylglycol, which also contains a divinyl carbinol structure, has demonstrated its ability to undergo various polymerization reactions, including polycondensation and polyaddition, to form novel polyesters and three-dimensional epoxy-amine networks. researchgate.net The presence of the hydroxyl group in this compound could also be utilized for further functionalization of the resulting polymer, allowing for the tuning of its physical and chemical properties.

Potential polymerization methods for this compound could include:

Free Radical Polymerization: The vinyl groups can undergo addition polymerization initiated by free radicals.

Metathesis Polymerization: Acyclic diene metathesis (ADMET) could be employed to create polymers with specific architectures.

Thiol-ene Addition: The double bonds can react with thiols in the presence of a radical initiator to form cross-linked networks.

The development of polymers from monomers like this compound could lead to materials with applications in coatings, adhesives, and advanced composites. Further research is needed to explore the polymerization behavior of this specific monomer and to characterize the properties of the resulting polymers.

Investigation in Ligand Design for Asymmetric Catalysis

The chiral nature of this compound, which can exist as two enantiomers, makes it an interesting candidate for investigation in the field of asymmetric catalysis. Chiral ligands are essential components of catalysts used to synthesize enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. nih.govbohrium.comresearchgate.net

The structure of this compound, featuring a stereogenic center with both hydroxyl and vinyl functionalities, offers multiple points for coordination to a metal center and for further chemical modification to create more complex ligand structures. While there are no specific studies on the use of this compound as a ligand, the broader classes of chiral dienes and chiral carbinols have been successfully employed in the design of ligands for a variety of asymmetric transformations. armchemfront.comresearchgate.netnih.govnih.govutexas.edu

Table 3: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Chiral Diene or Carbinol-Derived Ligands

| Catalyst Type | Ligand Class | Asymmetric Reaction | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium(I) | Chiral Diene | 1,4-Addition of Arylboronic Acids to Enones | >95% |

| Ruthenium(II) | Chiral Amino Alcohol | Transfer Hydrogenation of Ketones | >98% |

| Titanium(IV) | Chiral Diol | Alkylation of Aldehydes with Dialkylzinc | >90% |

| Nickel(II) | Chiral Phosphine-Olefin | Hydroalkenylation of Styrene | >90% |

The synthesis of chiral ligands from readily available starting materials is a key focus in catalysis research. The potential to synthesize enantiomerically pure this compound could open avenues for its exploration as a precursor to novel chiral ligands. Further research would be required to synthesize these ligands and evaluate their effectiveness in asymmetric catalytic reactions.

Future Directions and Emerging Research Areas for 3 Methylpenta 1,4 Diene 3 Ol

Innovations in Sustainable and Efficient Synthetic Methodologies

The chemical industry is increasingly focusing on green and sustainable practices, driving the development of novel synthetic methods for compounds like 3-Methylpenta-1,4-diene-3-ol. Key areas of innovation include the adoption of atom-economical reactions and the use of biocatalysis and continuous flow chemistry.

Traditional synthesis methods for analogous compounds, such as 3-methyl-1,4-pentadiyne-3-ol, have been noted for drawbacks including the formation of toxic waste and low yields. mdpi.com Future research is geared towards overcoming these limitations. The principles of atom economy, which maximize the incorporation of all materials used in the synthesis into the final product, are central to this effort. jocpr.comnih.gov Addition reactions, for example, are inherently atom-economical as they combine reactants without the generation of byproducts. jk-sci.com

Biocatalysis is emerging as a powerful tool for the synthesis of chiral alcohols. researchgate.net The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and waste. While the direct enzymatic synthesis of this compound is an area ripe for exploration, research on the enzymatic synthesis of other tertiary alcohols provides a strong foundation. researchgate.net Lipases and other hydrolases have been successfully employed in the kinetic resolution of racemic alcohols, and ongoing research is focused on discovering and engineering enzymes with tailored substrate specificities.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. nih.govnih.gov The on-demand generation of reactive intermediates can be safely managed in a continuous flow setup. youtube.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.

| Synthetic Methodology | Key Advantages | Research Focus |

|---|---|---|

| Atom-Economical Reactions | High efficiency, minimal waste generation. jocpr.com | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Discovery and engineering of enzymes for the stereoselective synthesis of tertiary dienols. |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency, scalability. nih.govnih.gov | Development of continuous flow processes for the synthesis of this compound. |

Unveiling Novel Reactivity Patterns and Unprecedented Mechanistic Pathways

A deeper understanding of the reactivity of this compound is crucial for its application in the synthesis of complex molecules. Future research will focus on exploring novel reaction pathways and elucidating their mechanisms in unprecedented detail.

The presence of two vinyl groups and a tertiary alcohol functionality makes this compound a candidate for a variety of transformations, including cycloaddition reactions. The related compound, 1,4-pentadien-3-ol (B123337), has been shown to undergo asymmetric 1,3-dipolar cycloaddition of azomethine imines. thegoodscentscompany.com Investigating similar reactions with this compound could lead to the synthesis of novel heterocyclic compounds.

Mechanistic investigations employing techniques such as isotopic labeling will be instrumental in unraveling complex reaction pathways. researchgate.netau.dkosti.govnih.gov By strategically replacing atoms with their isotopes, chemists can trace the fate of individual atoms throughout a reaction, providing direct evidence for proposed mechanisms. For instance, studying the rearrangements of this compound under different catalytic conditions with isotopically labeled starting materials could reveal novel carbocationic intermediates and rearrangement pathways.

Synergistic Integration of Advanced Spectroscopic and Computational Techniques

The precise characterization of this compound and its reaction products is fundamental to advancing its chemistry. The synergistic use of advanced spectroscopic techniques and computational methods is a powerful approach to gain detailed structural and conformational insights.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity of atoms in a molecule. longdom.org However, for flexible molecules like this compound, determining the preferred solution-state conformation can be challenging.

This is where Density Functional Theory (DFT) calculations can be integrated. nih.govbris.ac.uk By calculating the theoretical NMR parameters for different possible conformations and comparing them with experimental data, a more accurate picture of the molecule's three-dimensional structure can be obtained. This combined approach is particularly useful for the stereochemical analysis of reaction products.

| Technique | Information Provided | Synergistic Application |

|---|---|---|

| 2D NMR Spectroscopy | Atom connectivity, through-bond and through-space correlations. longdom.org | Combined analysis allows for the determination of the solution-state conformation and stereochemistry of this compound and its derivatives. nih.govbris.ac.uk |

| Density Functional Theory (DFT) | Calculated energies of different conformers, theoretical NMR chemical shifts and coupling constants. |

Expansion into New Interdisciplinary Research Domains

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of molecules with potential applications in various interdisciplinary fields, including medicinal chemistry, materials science, and the fragrance industry.

In medicinal chemistry , the penta-1,4-diene-3-one scaffold, which can be derived from this compound, has been identified as a pharmacophore with potential antiviral and antibacterial activities. Further derivatization of this compound could lead to the discovery of new bioactive compounds.

In materials science , dienes are important monomers for polymerization. The polymerization of related dienes such as (E)-1,3-pentadiene and (E)-2-methyl-1,3-pentadiene has been studied. researchgate.net The presence of the hydroxyl group in this compound offers a reactive handle for further functionalization of the resulting polymers, potentially leading to materials with novel properties. Enzyme-catalyzed polycondensation of diols with divinyl adipate (B1204190) has been explored as a green method for preparing thermoplastic block copolyesters, suggesting a potential application for derivatives of this compound in this area. nih.gov

The structurally related compound, 3-methyl-1,4-pentadiyne-3-ol, is a known building block in the synthesis of carotenoids and vitamin A . mdpi.com This suggests that this compound could also serve as a valuable precursor in the synthesis of other natural products and fine chemicals. Furthermore, terpene alcohols are widely used in the fragrance industry , indicating a potential application for this compound and its derivatives in the formulation of new scents. googleapis.com

Q & A

Q. What are the common synthetic routes for preparing 3-Methylpenta-1,4-diene-3-ol, and what factors influence their efficiency?

Answer: The synthesis of this compound derivatives can be achieved through:

- Allylic Rearrangement: Propargyl alcohols undergo 1,2-migration reactions catalyzed by transition metals (e.g., ruthenium vinyl carbene complexes), producing dienol derivatives. Reaction efficiency depends on catalyst loading and solvent polarity .

- Calcium Acetylide Reactions: Methyl ketene precursors react with calcium acetylide to form intermediates, which are subsequently hydrolyzed. Temperature control (25–60°C) and inert atmospheres are critical to minimize side reactions .

Key Optimization Factors:

- Catalyst selection (e.g., Lindlar catalyst vs. Pd nanoparticles for hydrogenation control)

- Solvent dielectric constant (polar solvents stabilize carbocation intermediates)

- Reaction time (shorter durations reduce polymerization risks)

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Answer: Primary Methods:

- GC-MS: Identifies volatile impurities and confirms boiling points (e.g., 63–65°C/100 mmHg for analogous alcohols) .

- NMR Spectroscopy: ¹H NMR resolves olefinic protons (δ 4.8–5.5 ppm for conjugated dienes) and hydroxyl groups (δ 1.5–2.5 ppm) .

- Refractometry: Validates consistency with refractive indices (e.g., n20/D 1.446 for related compounds) .

Q. Table 1. Critical Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Density (25°C) | 0.89 g/mL | |

| Boiling Point | 63–65°C/100 mmHg | |

| Refractive Index (n20/D) | 1.446 | |

| LogP | 1.99 |

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate the allylic rearrangement mechanisms of this compound derivatives?

Answer: Methodological Framework:

- Stopped-Flow NMR: Monitors real-time structural changes during rearrangement (time resolution < 100 ms).

- Isotopic Labeling: ²H/¹³C labeling tracks migration pathways and intermediate stability.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict transition states and activation energies .

Variables to Control:

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties across literature sources?

Answer: Validation Protocol:

Experimental Replication: Use IUPAC-standardized apparatus for vapor pressure (e.g., ebulliometry) and density measurements .

Computational Cross-Check: Compare empirical data with ab initio predictions (e.g., Gaussian for pKa and LogP).

Meta-Analysis: Apply Cochrane Q-tests to assess heterogeneity in literature values, accounting for purity (>98% by GC-MS) and methodology .

Example: Address boiling point discrepancies (55°C vs. 63–65°C ) via distillation-GC tandem experiments.

Q. How should researchers approach structure-activity relationship (SAR) modeling for catalytic applications of this compound analogs?

Answer: Integrated Workflow:

- Descriptor Calculation: Compute steric (Tolman cone angle) and electronic (Hammett σ) parameters for derivatives.

- High-Throughput Screening: Automated flow reactors test hydrogenation efficiency across substrates.

- Multivariate Analysis: PLS regression correlates descriptors with turnover frequencies (TOF), explaining >80% variance in rearrangement rates .

Case Study: Steric hindrance and electron-withdrawing groups reduce TOF by 40–60% in Pd-catalyzed systems.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.